molecular formula C17H21N3O3S2 B2869607 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1209621-89-5

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2869607
CAS No.: 1209621-89-5
M. Wt: 379.49
InChI Key: ZZSLACGICMUKQL-UHFFFAOYSA-N
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Description

The compound “1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a tetrahydroisoquinoline and thiophene moiety. Tetrahydroisoquinolines are a type of nitrogen-containing heterocyclic compound that are found in many biologically active molecules . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s often used in pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the types of bonds, and the 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the urea group might participate in acid-base reactions, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure . For example, the presence of polar groups like the urea might increase its solubility in polar solvents.

Scientific Research Applications

Selectivity in Enzyme Inhibition

Compounds related to "1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea" have been investigated for their selectivity and potency in inhibiting specific enzymes. For example, studies on derivatives of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline have shown selectivity towards inhibiting phenylethanolamine N-methyltransferase (PNMT) over the alpha 2-adrenoceptor. This specificity is due to structural features, including the presence of an acidic hydrogen on the aminosulfonyl group, contributing to selectivity (Grunewald et al., 1997).

Asymmetric Synthesis

Research has focused on asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, highlighting the importance of these structures in medicinal chemistry. A key step involves the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines. This methodology facilitates the creation of enantiomerically pure dihydroisoquinolines, demonstrating the utility of such compounds in synthesizing biologically active molecules (Wünsch & Nerdinger, 1999).

Anticonvulsant Activity

Some derivatives of the core structure have been synthesized and evaluated for anticonvulsant activity. The study on 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives revealed significant anticonvulsant effects, demonstrating the therapeutic potential of such compounds. Molecular docking studies further supported the pharmacological results, providing a basis for future drug development efforts (Thakur et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some tetrahydroisoquinoline derivatives are known to interact with biological targets such as receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses in fields like medicinal chemistry or materials science. For example, it could be investigated for its potential biological activity or its properties when incorporated into polymers .

Properties

IUPAC Name

1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-2-10-25(22,23)20-8-7-13-5-6-15(11-14(13)12-20)18-17(21)19-16-4-3-9-24-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSLACGICMUKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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